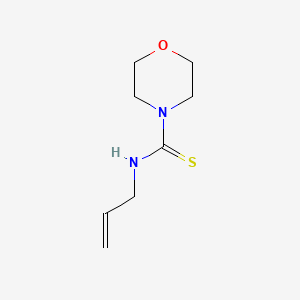

N-(prop-2-en-1-yl)morpholine-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Prop-2-en-1-yl)morpholine-4-carbothioamide (NPCA) is a novel small molecule that has been studied for its potential applications in scientific research. NPCA is a unique compound due to its small size and its ability to form a stable complex with other molecules. It has been used in a variety of scientific research applications, and its unique properties make it an attractive option for further exploration.

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including N-(prop-2-en-1-yl)morpholine-4-carbothioamide, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .

Antitubercular Activity

Researchers have explored the antitubercular properties of indole derivatives. Notably, N-(prop-2-en-1-yl)morpholine-4-carbothioamide has been investigated for its in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Photocatalysis and Formylation

While not directly related to biological applications, it’s worth mentioning that indole derivatives can participate in visible-light-induced oxidative formylation reactions. These reactions occur under mild conditions and yield formamides .

Second Harmonic Generation (SHG) Efficiency

Certain pyridine-based chalcone derivatives, which incorporate indole moieties, have shown enhanced second harmonic generation (SHG) efficiency . These compounds exhibit promising optical properties .

Biological and Clinical Exploration

Overall, indole derivatives, including N-(prop-2-en-1-yl)morpholine-4-carbothioamide , possess diverse biological activities. Their potential extends beyond the applications mentioned above, and ongoing research continues to explore their therapeutic possibilities .

Propriétés

IUPAC Name |

N-prop-2-enylmorpholine-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-2-3-9-8(12)10-4-6-11-7-5-10/h2H,1,3-7H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCJRAAOKPLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(prop-2-en-1-yl)morpholine-4-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)

![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)